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Compound of Interest

Compound Name: 5-Deazaisofolic acid

Cat. No.: B1664649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of 5-deazaisofolic acid, a notable antifolate agent. The document details the synthetic

pathway, experimental protocols, and methods for characterization, tailored for professionals in

drug discovery and development.

Introduction
5-Deazaisofolic acid is a structural analog of folic acid that has garnered interest for its

potential as an antitumor agent.[1][2] Like other antifolates, its mechanism of action is rooted in

the inhibition of key enzymes involved in folate metabolism, which is crucial for DNA synthesis

and cellular replication. This guide focuses on the chemical synthesis and analytical

characterization of this compound.

Synthesis of 5-Deazaisofolic Acid
The primary route for the synthesis of 5-deazaisofolic acid involves a reductive condensation

reaction followed by a deprotection step.[1] The key starting materials are 2,6-diamino-3,4-

dihydro-4-oxopyrido[2,3-d]pyrimidine and di-tert-butyl N-(4-formylbenzoyl)-L-glutamate.[1]

Synthetic Pathway
The synthesis can be visualized as a two-step process. The initial reductive condensation

forms the core structure of the molecule, linking the pyridopyrimidine and the protected
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glutamate moiety. The subsequent step involves the removal of the tert-butyl protecting groups

to yield the final 5-deazaisofolic acid.

Starting Materials

Synthetic Steps Final Product
2,6-diamino-3,4-dihydro-4-
oxopyrido[2,3-d]pyrimidine

Reductive Condensation
di-tert-butyl N-(4-

formylbenzoyl)-L-glutamate

Deprotection
(Trifluoroacetic Acid)

Intermediate
5-Deazaisofolic Acid

Click to download full resolution via product page

Caption: Synthetic pathway of 5-deazaisofolic acid.

Experimental Protocols
While the seminal paper by Singh et al. outlines the synthesis, this section provides a

representative, detailed experimental protocol based on the available information.[1]

Step 1: Reductive Condensation

Dissolution: Dissolve 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine and di-tert-butyl

N-(4-formylbenzoyl)-L-glutamate in a suitable anhydrous solvent (e.g., dimethylformamide or

methanol) under an inert atmosphere (e.g., nitrogen or argon).

Addition of Reducing Agent: To the stirred solution, add a reducing agent such as sodium

cyanoborohydride or sodium triacetoxyborohydride in portions at room temperature.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) or high-performance liquid chromatography (HPLC). The reaction is typically stirred at

room temperature for 24-48 hours.

Work-up: Upon completion, quench the reaction by adding water. Extract the product with a

suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over
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anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude

protected intermediate.

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection

Acidolysis: Dissolve the purified protected intermediate in trifluoroacetic acid.

Reaction: Stir the solution at room temperature for 2-4 hours.

Removal of Acid: Remove the trifluoroacetic acid under reduced pressure.

Precipitation: Triturate the residue with diethyl ether to precipitate the crude 5-deazaisofolic
acid.

Purification and Isolation: Collect the solid by filtration, wash with diethyl ether, and dry under

vacuum. Further purification can be achieved by recrystallization or preparative HPLC to

yield the final product.

Characterization of 5-Deazaisofolic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized 5-
deazaisofolic acid. The following are standard analytical techniques employed for this

purpose.

Spectroscopic and Chromatographic Data
While specific spectral data for 5-deazaisofolic acid are not readily available in the public

domain, the following table summarizes the expected analytical techniques and representative

data that would be collected for its characterization.
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Technique Parameter Expected Observation/Value

¹H NMR Chemical Shift (δ)

Peaks corresponding to

aromatic, aliphatic, and

carboxylic acid protons.

Integration
Proportional to the number of

protons in each environment.

Coupling Constants (J)
Information on the connectivity

of adjacent protons.

¹³C NMR Chemical Shift (δ)

Peaks corresponding to

carbonyl, aromatic, and

aliphatic carbons.

Mass Spectrometry Molecular Ion Peak (m/z)

[M+H]⁺ or [M-H]⁻

corresponding to the molecular

weight of 5-deazaisofolic acid

(C₂₀H₂₀N₆O₆, MW: 440.41

g/mol ).

Fragmentation Pattern
Characteristic fragments aiding

in structural elucidation.

HPLC Retention Time (tR)

A single major peak indicating

the purity of the compound

under specific

chromatographic conditions.

Purity (%)
Determined by the peak area

percentage, typically >95%.

Elemental Analysis %C, %H, %N

Values corresponding to the

calculated elemental

composition of C₂₀H₂₀N₆O₆.

Mechanism of Action and Signaling Pathway
5-Deazaisofolic acid functions as an antifolate, primarily targeting enzymes within the folate

metabolic pathway. This pathway is critical for the de novo synthesis of purines and
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thymidylate, essential precursors for DNA and RNA synthesis. The primary target of many

antifolates is thymidylate synthase (TS).

Folate Metabolism and Thymidylate Synthase Inhibition
The diagram below illustrates the central role of the folate pathway in nucleotide synthesis and

the point of inhibition by antifolates. Dihydrofolate reductase (DHFR) and thymidylate synthase

(TS) are key enzymes in this pathway. Antifolates can inhibit these enzymes, leading to a

depletion of thymidylate and subsequent inhibition of DNA synthesis, ultimately causing cell

cycle arrest and apoptosis in rapidly dividing cancer cells.

Dihydrofolate
(DHF)

Tetrahydrofolate
(THF)

NADPH -> NADP+

DHFR

5,10-Methylene-THF SHMT

10-Formyl-THF Thymidylate
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Caption: Inhibition of Thymidylate Synthase in the Folate Pathway.

Conclusion
This technical guide provides a foundational understanding of the synthesis and

characterization of 5-deazaisofolic acid. The outlined synthetic route and characterization

methods serve as a valuable resource for researchers engaged in the development of novel

antifolate-based cancer therapeutics. Further detailed investigation into the specific reaction

conditions and comprehensive spectral analysis are necessary for the complete elucidation

and quality control of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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